molecular formula C8H11NOS B1267862 2-Amino-5-ethoxybenzenethiol CAS No. 34250-61-8

2-Amino-5-ethoxybenzenethiol

Cat. No.: B1267862
CAS No.: 34250-61-8
M. Wt: 169.25 g/mol
InChI Key: KWCYELBAYUBCNS-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxybenzenethiol is an organic compound with the molecular formula C8H11NOS It is a derivative of benzenethiol, characterized by the presence of an amino group at the second position and an ethoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxybenzenethiol can be achieved through several methods. One common approach involves the Herz reaction, where an aryl amine is treated with sulfur monochloride to form a thiazathiolium chloride intermediate, which is then hydrolyzed to yield the desired product . Another method is thiocyanogenation, where aniline derivatives are reacted with thiocyanogen to introduce the thiol group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Herz reaction and thiocyanogenation are scaled up with careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced thiol derivatives.

    Substitution: Substituted benzenethiol derivatives.

Scientific Research Applications

2-Amino-5-ethoxybenzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzenethiol
  • 2-Amino-5-bromobenzenethiol
  • 2-Amino-5-ethoxybenzamide

Comparison: 2-Amino-5-ethoxybenzenethiol is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethoxy group enhances its solubility and potential for forming hydrogen bonds, while the amino group provides sites for further functionalization.

Properties

IUPAC Name

2-amino-5-ethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-10-6-3-4-7(9)8(11)5-6/h3-5,11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCYELBAYUBCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328688
Record name 2-amino-5-ethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34250-61-8
Record name 2-amino-5-ethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-5-ethoxybenzenethiol in the synthesis of 4H-l,4-benzothiazines?

A1: this compound plays a crucial role as a starting material in the synthesis of 4H-l,4-benzothiazines. The research paper highlights its reactivity in a condensation and oxidative cyclization reaction with β-diketones in DMSO []. This reaction proceeds through the formation of an enaminoketone intermediate, eventually leading to the desired 4H-l,4-benzothiazine structure. The paper emphasizes that this compound readily oxidizes to bis-(2-aminophenyl)disulfide under the reaction conditions, further contributing to the cyclization process [].

Q2: How is this compound prepared for this synthesis?

A2: The research paper describes the synthesis of this compound starting from p-phenitidine. It involves a two-step process:

  1. Formation of 2-amino-6-ethoxybenzenethiazole: p-Phenitidine is reacted with ammonium thiocyanate and bromine to produce 2-amino-6-ethoxybenzenethiazole [].
  2. Hydrolytic cleavage: The 2-amino-6-ethoxybenzenethiazole is then subjected to hydrolytic cleavage to yield the desired this compound [].

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